Pantethine vs. Placebo: Triple-Blinded LDL-Cholesterol Reduction in Statin-Eligible Subjects
In a randomized, triple-blinded, placebo-controlled investigation in North American subjects with low to moderate cardiovascular risk, pantethine (600 mg/day weeks 1-8, then 900 mg/day weeks 9-16) produced an 11% decrease in LDL-cholesterol from baseline sustained across weeks 4, 8, 12, and 16, whereas participants on placebo showed a 3% increase in LDL-C at week 16 [1]. Between-group differences in LDL-C reduction were significant at week 8 (P=0.027) and week 16 (P=0.010) [1]. Additionally, total cholesterol decreased significantly versus placebo at 16 weeks (P=0.040), and non-HDL cholesterol reduction reached significance by week 16 (P=0.042) [1]. A separate triple-blinded study in 120 subjects confirmed significant (P<0.005) sustained reductions in total cholesterol (3%), LDL-C (4%), and apolipoprotein B (5%) over placebo while both groups maintained a therapeutic lifestyle change diet [2].
| Evidence Dimension | LDL-cholesterol change from baseline at 16 weeks |
|---|---|
| Target Compound Data | 11% decrease (pantethine 600-900 mg/day) |
| Comparator Or Baseline | 3% increase (placebo) |
| Quantified Difference | 14 percentage-point net difference (P=0.010 between groups) |
| Conditions | Randomized triple-blinded placebo-controlled trial; N=32; 16-week duration; low to moderate CVD risk North American population |
Why This Matters
This quantifies pantethine's lipid-modulating effect magnitude in a rigorous trial design, enabling evidence-based selection for cardiovascular research protocols requiring LDL-C reduction without statin-associated adverse effect profiles.
- [1] Evans M, Rumberger JA, Azumano I, et al. Pantethine, a derivative of vitamin B5, favourably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Vasc Health Risk Manag. 2014;10:89-100. View Source
- [2] Rumberger JA, Napolitano J, Azumano I, Kamiya T, Evans M. Pantethine, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation. Nutr Res. 2011;31(8):608-615. View Source
